molecular formula C19H16N4O5 B4305000 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No. B4305000
M. Wt: 380.4 g/mol
InChI Key: KTCQEVAVXWXCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as MNRP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNRP is a small molecule that has shown promising results in preclinical studies as a potential treatment for various diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been shown to exhibit low toxicity in animal studies, indicating its potential safety for use in humans. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. Further studies are needed to investigate its mechanism of action and potential therapeutic applications. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide may also be investigated for its potential use in combination with other drugs for the treatment of various diseases. In addition, the pharmacokinetics and pharmacodynamics of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide need to be further explored to determine its optimal dosing and administration route. Overall, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the formation of amyloid beta plaques and reduce oxidative stress.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c1-11(22-10-12(9-20-22)23(25)26)19(24)21-15-8-17-14(7-18(15)27-2)13-5-3-4-6-16(13)28-17/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCQEVAVXWXCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)N4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

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